N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine

CAS No.: 214362-07-9

Cat. No.: VC3733622

Molecular Formula: C18H44N2O8Si2

Molecular Weight: 472.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214362-07-9 |

|---|---|

| Molecular Formula | C18H44N2O8Si2 |

| Molecular Weight | 472.7 g/mol |

| IUPAC Name | 2-[2-[2-hydroxyethyl(3-trimethoxysilylpropyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]ethanol |

| Standard InChI | InChI=1S/C18H44N2O8Si2/c1-23-29(24-2,25-3)17-7-9-19(13-15-21)11-12-20(14-16-22)10-8-18-30(26-4,27-5)28-6/h21-22H,7-18H2,1-6H3 |

| Standard InChI Key | AFHXHUBTTHIEHJ-UHFFFAOYSA-N |

| SMILES | CO[Si](CCCN(CCN(CCC[Si](OC)(OC)OC)CCO)CCO)(OC)OC |

| Canonical SMILES | CO[Si](CCCN(CCN(CCC[Si](OC)(OC)OC)CCO)CCO)(OC)OC |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

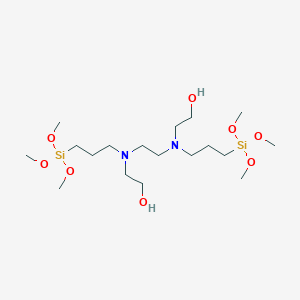

N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine is an organosilicon compound with multiple functional groups. It is identified by several key parameters:

The compound is also known by several synonyms, including:

-

2-[2-[2-hydroxyethyl(3-trimethoxysilylpropyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]ethanol

-

2-Oxa-7,10-diaza-3-siladodecan-12-ol,7-(2-hydroxyethyl)-3,3-dimethoxy-10-[3-(trimethoxysilyl)propyl]-

-

7-(2-Hydroxyethyl)-3,3-dimethoxy-10-(3-(trimethoxysilyl)propyl)-2-oxa-7,10-diaza-3-siladodecan-12-ol

Structural Features

The molecular structure of N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine consists of an ethylenediamine core with four substituents:

-

Two hydroxyethyl groups attached to the nitrogen atoms

-

Two trimethoxysilylpropyl groups also attached to the nitrogen atoms

This creates a molecule with:

-

Two tertiary amine centers

-

Two terminal hydroxyl groups

-

Two silicon centers, each with three methoxy groups

-

A flexible carbon backbone

The compound's structure makes it conformationally flexible, as indicated by PubChem's notation that "conformer generation is disallowed since too flexible" .

Physical and Chemical Properties

Physical State and Appearance

N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine is typically encountered as a liquid, often formulated as a solution in methanol at concentrations of 66-68% .

Key Physical Properties

The compound exhibits the following physical characteristics:

| Property | Value | Reference |

|---|---|---|

| Flash Point | 11°C | |

| Specific Gravity | 0.98 | |

| Hydrolytic Sensitivity | 7 (reacts slowly with moisture/water) | |

| Molecular Weight | 472.7 g/mol | |

| Physical State | Liquid |

Chemical Reactivity

The trimethoxysilyl groups in the molecule are susceptible to hydrolysis, which is a defining aspect of the compound's chemical behavior. With a hydrolytic sensitivity rating of 7, the compound reacts slowly with moisture or water . This property is particularly important as it relates to:

-

Storage requirements: The compound must be stored in moisture-free conditions to prevent premature hydrolysis

-

Application mechanisms: The controlled hydrolysis often forms the basis for its use in various applications

-

Safety considerations: Hydrolysis can release methanol, contributing to handling hazards

Structural Relationship to Similar Compounds

Comparison with N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine

N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine is structurally related to N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine (CAS: 68845-16-9) . The key difference between these compounds is:

-

Our target compound contains two additional hydroxyethyl groups attached to the nitrogen atoms

-

The related compound has secondary amine centers instead of tertiary amines

This structural difference results in:

-

Different hydrogen bonding capabilities

-

Modified reactivity patterns

-

Altered solubility profiles

-

Different applications based on the functional group reactivity

Structural Implications for Reactivity

The presence of both hydroxyethyl and trimethoxysilyl groups in N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine creates a molecule with:

-

Hydrolyzable silicon-methoxy bonds that can react to form silanol groups

-

Hydroxyl groups that can participate in hydrogen bonding or be derivatized

-

Tertiary amine centers that can function as bases or nucleophiles

-

A flexible carbon backbone allowing conformational adaptability

These structural features contribute to the compound's reactivity profile and determine its suitability for various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume